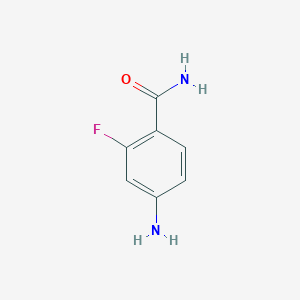

4-Amino-2-fluorobenzamide

描述

Significance in Contemporary Medicinal Chemistry Research

In modern medicinal chemistry, 4-Amino-2-fluorobenzamide is a significant building block, particularly in the design and synthesis of targeted therapeutic agents. smolecule.com The strategic placement of the fluorine atom is a key feature, as the incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability of a molecule. nih.gov The ortho-fluoro substitution in this compound can influence the conformation of the molecule, which can be critical for its interaction with biological targets. nih.gov

The compound serves as a key intermediate in the synthesis of potent antiandrogen agents, which are crucial in the development of treatments for conditions like prostate cancer. smolecule.comchemicalbook.com Its structure is integral to creating molecules that can effectively antagonize the androgen receptor. smolecule.com Researchers utilize this compound in the synthesis of novel compounds for evaluation against various biological pathways, including kinase inhibition. smolecule.com The amino group provides a convenient point for chemical elaboration, allowing for the construction of diverse molecular libraries for screening and lead optimization in drug discovery programs. fluoromart.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 160°C to 163°C |

| XLogP3 | 0.6 |

Data sourced from PubChem and other chemical suppliers. nih.govsmolecule.com

Overview of Therapeutic Research Contexts

The primary therapeutic research area for this compound is oncology. smolecule.com It is most notably documented as a key intermediate in the synthesis of Enzalutamide, a second-generation non-steroidal antiandrogen used in the treatment of advanced prostate cancer. smolecule.comchemicalbook.com The core structure of this compound is fundamental to the pharmacophore of such antiandrogen drugs, which function by inhibiting androgen receptor signaling, a key driver of prostate tumor growth. smolecule.com

Beyond its established role in antiandrogen synthesis, derivatives of this compound have been investigated for a broader range of potential therapeutic applications. Research has explored its derivatives for their potential anticancer and antibacterial activities. fluoromart.com For instance, certain complex derivatives have demonstrated notable antitumor effects. fluoromart.com Furthermore, related structures have been synthesized and evaluated as A2B adenosine (B11128) receptor antagonists, which have potential applications in treating inflammatory diseases. fluoromart.com The compound also serves as a scaffold for creating inhibitors of other enzymes, such as c-Met kinase, which is implicated in various cancers. chemicalbook.com

Table 2: Investigated Therapeutic Targets for this compound Derivatives

| Therapeutic Target | Potential Application | Research Context |

|---|---|---|

| Androgen Receptor | Prostate Cancer | Acts as an intermediate for potent antagonists like Enzalutamide. smolecule.comchemicalbook.com |

| c-Met Kinase | Cancer | Used in the preparation of chiral benzyloxypyridinone derivatives as inhibitors. chemicalbook.com |

| A2B Adenosine Receptor | Inflammatory Diseases | Derivatives have been synthesized as potential antagonists. fluoromart.com |

| Various Cellular Pathways | Cancer, Bacterial Infections | Derivatives have shown antitumor and antibacterial effects in research studies. fluoromart.com |

Historical Perspective of Fluorinated Benzamide (B126) Research

The study of benzamide, the parent compound, has a long history, with its first polymorphic forms being discovered by Liebig and Wöhler in 1832. nih.gov However, the focused exploration of fluorinated benzamides is a more contemporary development, driven by the strategic advantages of fluorine in drug design. mdpi.commdpi.com Over the past few decades, the incorporation of fluorine into potential drug candidates has become a common and powerful tool in medicinal chemistry. uni-greifswald.defrontiersin.org It is estimated that fluorine is present in 20-30% of modern pharmaceuticals. frontiersin.org

This trend has led to a significant increase in research on fluorinated benzamides. mdpi.com Advances in synthetic chemistry have enabled the precise introduction of fluorine atoms onto the benzamide scaffold, leading to a vast number of new derivatives. mdpi.com Structural databases, such as the Cambridge Structural Database (CSD), now contain a large and growing number of fluorinated benzamide structures, which facilitates detailed analysis of their structural and physicochemical properties. mdpi.commdpi.com This systematic research has enhanced the understanding of how fluorine substitution impacts molecular conformation, intermolecular interactions, and, ultimately, biological activity, solidifying the role of fluorinated benzamides as a privileged structure in drug discovery. nih.govmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKPEQHEEAWUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630189 | |

| Record name | 4-Amino-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609783-45-1 | |

| Record name | 4-Amino-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Amino-2-fluorobenzamide

Several methods for the synthesis of this compound have been reported, often involving multi-step processes that start from readily available precursors.

One common strategy involves the oxidation of a methyl group to a carboxylic acid, followed by amidation and reduction of a nitro group. For instance, 2-fluoro-4-nitrotoluene (B45272) can be oxidized using potassium permanganate (B83412) (KMnO4) to yield 2-fluoro-4-nitrobenzoic acid. fluoromart.comresearchgate.net This intermediate is then converted to the corresponding benzamide (B126), and the nitro group is subsequently reduced to an amino group, often through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, to afford this compound. fluoromart.comresearchgate.netsmolecule.com Another approach involves the reduction of 2-amino-5-bromo-4-fluorobenzamide (B2700685) using zinc (Zn) and ammonium (B1175870) chloride (NH4Cl) to selectively remove the bromine atom.

Table 1: Oxidation-Reduction Reactions in the Synthesis of this compound and its Derivatives

| Starting Material | Reagents/Conditions | Product | Key Findings |

| 2-Fluoro-4-nitrotoluene | KMnO4, phase transfer catalyst | 2-Fluoro-4-nitrobenzoic acid | Yield of 74% was achieved. fluoromart.comresearchgate.net |

| N-methyl-2-fluoro-4-nitrobenzamide | H2, Pd/C catalyst | 4-Amino-2-fluoro-N-methylbenzamide | Yield of 98% was reported. fluoromart.comresearchgate.net |

| 2-Amino-5-bromo-4-fluorobenzamide | Zn, NH4Cl, EtOH, 60°C | This compound | Selective reduction of the bromine atom with a 75% yield. |

Amidation is a crucial step in the synthesis of this compound. This can be achieved by converting the carboxylic acid group of a suitable precursor, such as 2-fluoro-4-nitrobenzoic acid, into an amide. smolecule.com This transformation is often carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with ammonia (B1221849) or an appropriate amine. smolecule.com The resulting benzamide can then be further modified. For example, this compound can be coupled with other molecules, such as in the synthesis of more complex pharmaceutical intermediates. google.com

Direct fluorination of an aromatic ring is another viable synthetic route. While specific examples for the direct synthesis of this compound via this method are less common in the provided literature, related strategies are well-established. Nucleophilic aromatic substitution (SNAr) reactions are frequently employed to introduce fluorine atoms onto an aromatic ring. acs.org This typically requires an electron-withdrawing group positioned ortho or para to a suitable leaving group. acs.org For instance, a nitro group can activate the ring for nucleophilic attack by a fluoride (B91410) source. acs.org Alternatively, organopalladium-based reagents have been developed for late-stage fluorination of aromatic molecules. acs.org

Amidation Reactions and Derivatives

Synthesis of Functionalized Derivatives and Analogues

The amino group and the aromatic ring of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The amino group of this compound can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones. nih.gov For instance, the amino group can be reacted with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form N-alkylated derivatives.

N-acylation is another common transformation, where the amino group reacts with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) to form an amide linkage. smolecule.com For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) can selectively acylate the amino group. These strategies are valuable for creating libraries of compounds with modified properties.

Table 2: N-Alkylation and Acylation of this compound Analogues

| Starting Material | Reagent/Conditions | Product Type | Key Findings |

| 2-Amino-5-bromo-4-fluorobenzamide | Aldehydes, NaBH3CN, MeOH, RT | N-Alkyl derivative | Tolerates aromatic and aliphatic aldehydes with yields of 70-85%. |

| 2-Amino-5-bromo-4-fluorobenzamide | Acetyl chloride, pyridine, RT | N-Acetyl derivative | Selective acylation with yields >90%. |

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this compound, these positions are already occupied. Therefore, modification of the aromatic ring often involves starting with a precursor that allows for substitution at desired positions before the final synthetic steps. For example, bromination of 4-fluoro-2-aminobenzene can be used to introduce a bromine atom, which can then be used in subsequent cross-coupling reactions.

Hybrid Molecule Construction (e.g., Ferrocenyl Amino Acid Conjugates)

The construction of hybrid molecules incorporating the this compound scaffold is a strategy employed to develop novel compounds with potential therapeutic applications, particularly in oncology. One notable area of exploration is the synthesis of ferrocenyl amino acid conjugates. Ferrocene (B1249389), with its unique organometallic structure, offers properties such as stability, low toxicity, and reversible redox behavior, making it an attractive moiety for drug design. researchgate.net When conjugated with amino acids and linked to a pharmacologically relevant scaffold like this compound, the resulting hybrid molecules can exhibit enhanced biological activity. researchgate.netresearchgate.net

The rationale behind creating these hybrids is to combine the features of each component to produce a synergistic effect. The this compound part can serve as a crucial intermediate or a bioactive component, while the ferrocenyl amino acid portion can influence properties like cellular uptake, receptor binding, and mechanism of action. researchgate.netsmolecule.com Research in this area has highlighted that ferrocene conjugates with amino acids and peptides are promising candidates for developing new anticancer drugs. researchgate.net The synthesis of these complex molecules involves multi-step chemical reactions, carefully designed to link the different fragments.

Prodrug Design and Synthesis Strategies

The design of prodrugs is a key strategy in medicinal chemistry to improve the therapeutic index of cytotoxic agents by limiting their activity until they reach the target site. This compound derivatives have been investigated as components in such systems. smolecule.comgoogle.comunifiedpatents.comunifiedpatents.com

Enzyme-Activated Self-Immolative Prodrug Systems

Enzyme-activated self-immolative prodrugs are sophisticated constructs designed for targeted cancer therapy. epo.orgnih.govnih.gov These systems typically consist of a non-toxic prodrug that can be selectively activated by an enzyme that is either endogenous to the tumor microenvironment or delivered to the tumor site, for instance, through antibody-directed enzyme prodrug therapy (ADEPT). google.com Upon enzymatic cleavage of a specific linker, a cascade of spontaneous chemical reactions, termed self-immolation, is initiated, leading to the release of the potent cytotoxic drug. epo.orgnih.gov

While direct examples detailing this compound within a self-immolative linker itself are not prevalent in the provided search results, the core principles of this strategy are well-documented. For example, systems often use a trigger, such as a glutamic acid residue that can be cleaved by carboxypeptidase G2 (CPG2), which then initiates the fragmentation of a spacer molecule to release an active drug. google.comepo.orgnih.gov The design of fluorinated benzamides as part of cytotoxic prodrugs suggests their potential incorporation into such advanced delivery systems. google.comunifiedpatents.comunifiedpatents.com

Nitrogen Mustard Prodrug Development

Nitrogen mustards are a class of potent alkylating agents used in chemotherapy. Their high cytotoxicity necessitates their formulation as prodrugs to minimize systemic toxicity. google.comepo.org The development of nitrogen mustard prodrugs often involves masking the reactive bis(2-haloethyl)amino group to render the molecule inactive until it reaches the tumor. google.com

One approach involves creating an amide linkage between a benzoic acid nitrogen mustard and an amino acid, such as glutamic acid. google.com This prodrug can then be activated at the tumor site by an enzyme like carboxypeptidase G2 (CPG2), which cleaves the amide bond and unmasks the cytotoxic agent. google.com The introduction of a fluorine atom onto the benzamide ring, as in 4-amino-fluorobenzamides, has been explored to modulate the reactivity and properties of these prodrugs. google.com Specifically, 3-fluoro substitution in some benzoic acid nitrogen mustard prodrugs has been shown to increase their reactivity compared to non-fluorinated analogues. google.com This highlights the importance of the substitution pattern on the benzamide ring in the design of effective nitrogen mustard prodrugs.

Radiosynthesis for Imaging Applications

The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423), into bioactive molecules is a cornerstone of positron emission tomography (PET) imaging. This compound derivatives serve as important precursors and scaffolds in the development of PET radiotracers. fluoromart.comnih.gov

Fluorine-18 Labeling Methodologies

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable physical properties, including a convenient half-life of 109.7 minutes and low positron energy. thno.org The radiosynthesis of ¹⁸F-labeled benzamides often involves nucleophilic substitution reactions.

A common strategy is the radiofluorination of a precursor molecule containing a suitable leaving group, such as a nitro group, at the position where the ¹⁸F is to be introduced. For instance, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been synthesized by the nucleophilic substitution of the corresponding 2-nitro precursor with [¹⁸F]fluoride. nih.gov This one-step synthesis is typically carried out at high temperatures in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Another important application is the synthesis of ¹⁸F-labeled prosthetic groups, which are then used to label larger biomolecules like peptides and proteins. thno.orgsnmjournals.org An example is the synthesis of N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM). thno.orgsnmjournals.org This thiol-reactive labeling agent is synthesized from N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and N-(2-aminoethyl)maleimide. snmjournals.org The resulting [¹⁸F]FBEM can then be conjugated to molecules containing thiol groups, enabling the ¹⁸F-labeling of proteins for PET imaging studies of biological processes like angiogenesis. thno.org

The table below summarizes key research findings related to the synthesis and application of this compound and its derivatives.

| Area of Research | Key Finding/Application | Significance | Citation |

| Hybrid Molecule Construction | Serves as a scaffold for creating ferrocenyl amino acid conjugates. | Combines the properties of ferrocene and amino acids for potential anticancer agents. | researchgate.netresearchgate.net |

| Prodrug Design | Used as an intermediate in the synthesis of antiandrogen drugs. | Potential for treating advanced prostate cancer by interacting with androgen receptors. | smolecule.com |

| Nitrogen Mustard Prodrugs | Fluorinated benzamides are developed as cytotoxic prodrugs. | Fluorine substitution can modulate the reactivity of the nitrogen mustard for improved therapeutic effect. | google.com |

| Radiosynthesis (PET Imaging) | Derivatives are used to synthesize ¹⁸F-labeled radioligands. | Enables non-invasive imaging of biological targets like sigma receptors in the brain. | nih.gov |

| Prosthetic Group Synthesis | Forms the basis for thiol-reactive labeling agents like [¹⁸F]FBEM. | Allows for the site-specific ¹⁸F-labeling of proteins and peptides for PET imaging. | thno.orgsnmjournals.org |

Pharmacological Profile and Biological Activities

Antineoplastic and Anticancer Activities

The core structure of 4-Amino-2-fluorobenzamide has been instrumental in the design of novel compounds with anticancer properties. Its derivatives have been investigated for their ability to modulate key pathways in cancer progression, including hormone receptor signaling and kinase activity.

Prostate Cancer Research and Androgen Receptor Modulation

This compound is a crucial intermediate in the synthesis of potent antiandrogen agents used in prostate cancer therapy. smolecule.com Specifically, its N-methylated derivative, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate for Enzalutamide, a second-generation non-steroidal antiandrogen. chemicalbook.com The structural orientation of the functional groups in this compound is thought to enhance binding capabilities to the androgen receptor (AR). smolecule.com

Research has focused on designing and synthesizing novel derivatives based on this scaffold to act as potent androgen receptor antagonists. chemicalbook.com For instance, it is a starting material in the synthesis of thiohydantoin derivatives, which includes the second-generation antiandrogen enzalutamide, designed to treat castration-resistant prostate cancer. nih.gov The development of such compounds is critical, as overexpression of the androgen receptor can convert antagonists into agonists, a mechanism of resistance in hormone-refractory prostate cancer. google.com Another antiandrogen, Apalutamide, which is also used for treating prostate cancer, shares a similar structural backbone. newdrugapprovals.org

Kinase Inhibition Profiles (e.g., c-Met, Bruton's Tyrosine Kinase)

The this compound moiety is a key component in the development of various kinase inhibitors, which are critical targets in cancer therapy.

c-Met Kinase: The derivative 4-amino-2-fluoro-N-methylbenzamide is utilized in the preparation and structure-activity relationship studies of chiral benzyloxypyridinone derivatives that act as c-Met kinase inhibitors. chemicalbook.com c-Met is a receptor tyrosine kinase that, when dysregulated, is implicated in tumor progression, invasion, and metastasis, making it an attractive therapeutic target in cancers like breast, lung, and prostate cancer. google.comresearchgate.net

Bruton's Tyrosine Kinase (BTK): Derivatives of 4-fluorobenzamide (B1200420) are integral to the structure of selective BTK inhibitors. For example, Remibrutinib (LOU064) is a covalent BTK inhibitor containing a 4-cyclopropyl-2-fluorobenzamide (B2473370) moiety. guidetopharmacology.org BTK is a key enzyme in B-cell signaling pathways, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases. epo.org Another BTK inhibitor, PTBTK3, developed as a PET radiotracer, also incorporates a 4-cyclopropyl-2-fluorobenzamide structure. medkoo.com

Table 1: Kinase Inhibition Profile of this compound Derivatives

| Derivative Class | Target Kinase | Application/Significance |

|---|---|---|

| Chiral benzyloxypyridinones | c-Met Kinase | Investigated for anticancer properties. chemicalbook.com |

| Amino pyrimidine (B1678525) derivatives (e.g., Remibrutinib) | Bruton's Tyrosine Kinase (BTK) | Treatment of autoimmune disorders and B-cell malignancies. guidetopharmacology.org |

Cytotoxic Effects in Specific Cell Lines

Derivatives of 4-fluorobenzamide have demonstrated cytotoxic activity against a range of human tumor cell lines. The variability in cytotoxicity across different cell lines can be attributed to factors like differences in cellular uptake and efflux pump mechanisms.

For example, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a fluorobenzamide moiety was synthesized and tested for anticancer activity. Several of these compounds showed significant cytotoxic effects against the MDA-MB-231 (breast cancer) cell line, with some exhibiting higher potency than the reference drug imatinib. nih.gov In another study, neocryptolepine (B1663133) derivatives containing an amino-alkyl chain showed potent cytotoxic effects against several gastric cancer cell lines. mdpi.com

Table 2: Cytotoxic Activity of 4-Fluorobenzamide Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Reported IC₅₀ (µM) |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | MDA-MB-231 | Breast Cancer | 8 - 11 nih.gov |

| Neocryptolepine Derivatives (C5 & C8) | AGS | Gastric Cancer | 9.2 (C5), 6.9 (C8) mdpi.com |

| HGC27 | Gastric Cancer | 6.6 (C5), 4.3 (C8) mdpi.com | |

| MKN45 | Gastric Cancer | 5.9 (C5), 3.5 (C8) mdpi.com | |

| MGC803 | Gastric Cancer | 13 (C5), 10 (C8) mdpi.com | |

| SGC7901 | Gastric Cancer | 8.7 (C5), 10 (C8) mdpi.com | |

| General 4-Fluorobenzamide Derivatives | A549 | Lung Cancer | Sensitivity noted |

Anti-inflammatory and Analgesic Research

The 4-fluorobenzamide structure is recognized for its pharmacological potential in developing anti-inflammatory and analgesic agents. researchgate.net Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted research into its mechanisms of action in inflammatory pathways.

Cyclooxygenase Enzyme Inhibition Studies

Research suggests that compounds derived from 4-fluorobenzamide may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) at inflammatory sites. mdpi.com

A study focusing on novel 4-fluorobenzamide-based derivatives reported their evaluation as selective COX-2 inhibitors. researchgate.net One promising derivative, a 4-chlorophenyl thioureido quinazolinone, demonstrated a COX-2 selectivity index of 5.75, which was superior to the standard drugs indomethacin (B1671933) and celecoxib. researchgate.net Furthermore, asymmetrical indole (B1671886) curcumin (B1669340) analogs that include a 4-fluorobenzamide group were found to inhibit COX-2. mdpi.com The inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is primarily the isoform responsible for inflammation, and selective inhibition can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. brieflands.com

In Vivo Anti-Inflammatory Models

The anti-inflammatory potential of 4-fluorobenzamide derivatives has been validated in established animal models of inflammation.

One study investigated a novel series of thiadiazole derivatives in a carrageenan-induced rat paw edema model. researchgate.net The most promising compound from this series showed a 92.36% inhibition of edema. researchgate.net This model is a standard for evaluating acute inflammation. In another example, the anti-inflammatory activity of related compounds was assessed using the TPA-induced ear edema model in mice, which is another common in vivo assay for inflammation. mdpi.com Such in vivo studies are crucial for confirming the therapeutic potential of these compounds beyond in vitro assays. nih.gov

Cardiovascular Research: Antiarrhythmic Potential

Specific investigations into the antiarrhythmic potential of this compound are not found in the current body of scientific research. The compound itself has not been directly evaluated for its effects on cardiac rhythm. Research into the antiarrhythmic properties of related benzamides has focused on different derivatives. For example, N-[2-(diethylamino)ethyl]-4-fluorobenzamide has been assessed for its potential to stabilize cardiac membranes, suggesting that the benzamide (B126) scaffold can be a basis for developing antiarrhythmic therapies. However, these findings are specific to the tested derivative and cannot be directly extrapolated to this compound.

Ion Channel Modulation Studies

There is no available research that directly examines the interaction of this compound with specific cardiac ion channels. The ability of a compound to modulate ion channels, such as sodium and potassium channels, is fundamental to its potential antiarrhythmic effect. Studies have shown that other benzamide derivatives can modulate the activity of various ion channels. For instance, N-[2-(diethylamino)ethyl]-4-fluorobenzamide is thought to exert its antiarrhythmic effects by modulating sodium and potassium ion channels. Again, this research does not include this compound.

Other Emerging Pharmacological Applications

While direct pharmacological applications of this compound are not well-documented, it serves as a crucial building block in the synthesis of compounds targeting various receptors.

A2B Adenosine (B11128) Receptor Antagonism

This compound is noted for its use as a precursor in the synthesis of A2B adenosine receptor antagonists. fluoromart.com The A2B adenosine receptor is a target for potential therapies, particularly for inflammatory diseases. fluoromart.com Research efforts to develop potent and selective A2B receptor antagonists have utilized derivatives of this compound as starting points for chemical modification. For example, a study identified 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide as a starting point for developing novel A2B antagonists. ebi.ac.uk This indicates the structural importance of the this compound core in designing ligands for this receptor, although the antagonistic activity is associated with the more complex derivatives rather than the parent compound itself. researchgate.net

5-HT1F Receptor Agonist Research

There is no direct evidence to suggest that this compound itself is an agonist for the 5-HT1F receptor. The research in this area has focused on structurally distinct and more complex molecules that contain a 4-fluorobenzamide moiety. For instance, the potent and selective 5-HT1F receptor agonist N-[3-(2-(dimethylamino)-ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide has been identified as a potential therapy for migraine pain. acs.orgnih.gov Another compound, N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide (LY344864), is also a well-characterized selective 5-HT1F receptor agonist. researchgate.netgoogle.com These examples underscore that while the 4-fluorobenzamide group is a component of some 5-HT1F receptor agonists, this activity is not attributed to the simpler this compound structure.

Factor XIa Inhibition

The coagulation cascade is a series of enzymatic reactions essential for blood clot formation, and Factor XIa (FXIa) is a key enzyme in this process. By amplifying the production of thrombin, FXIa plays a significant role in the growth and stabilization of thrombi. Consequently, inhibiting FXIa is a major therapeutic target for preventing and treating thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.

In the quest for novel, orally bioavailable FXIa inhibitors, this compound has been identified as a significant molecular fragment. During the drug discovery process for Asundexian (BAY 2433334), a potent oral FXIa inhibitor, researchers explored various fragments for substitution at a key position (P2') of the inhibitor. In this context, this compound was studied and, importantly, was found to be negative in the Ames test, a standard assay for genotoxicity. This favorable profile, along with that of 4-aminobenzamide, distinguished it from other potential fragments like 5-aminopyridine-2-carboxamide.

The final chemical structure of Asundexian, an investigational drug developed for stroke prevention, incorporates the this compound moiety. Its IUPAC name is 4-[[(2S)-2-[4-[5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide. The inclusion of this fragment underscores its compatibility with the structural requirements for potent FXIa inhibition. Furthermore, a patent for a series of selective FXIa inhibitors explicitly details a method for the synthesis of this compound, confirming its role as a key intermediate in creating these therapeutic agents.

Table 1: Investigated P2' Fragments for FXIa Inhibitor Development

| Fragment Name | Genotoxicity (Ames Test) |

|---|---|

| This compound | Negative |

| 4-Aminobenzamide | Negative |

Antiviral and Anti-Alzheimer's Research Derived from Related Structures

The structural framework of this compound is related to other chemical series that have been investigated for antiviral and neuroprotective properties, including activity relevant to Alzheimer's disease.

Antiviral Research: Research has shown that derivatives of chemical structures related to benzamides possess antiviral capabilities. google.com For example, a review highlighted that a 2-fluoro benzamide derivative conjugated with a phenylalanine-1,2,3-triazole structure exhibited high anti-HIV activity, with an EC₅₀ value of 3.13 μM. mdpi.com Furthermore, isoindoline (B1297411) derivatives, which share some structural similarities with benzamides, have also been reported to have antiviral properties. google.com

Anti-Alzheimer's Research: The development of agents to combat Alzheimer's disease is a critical area of research. Investigations into compounds structurally related to this compound have occurred in this context.

Amyloid Plaque Imaging : 18F-labeled aminobenzothiazole derivatives have been developed as PET imaging agents to detect amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. chemicalbook.com One such derivative, [¹⁸F]-6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole, demonstrated high affinity for Aβ fibrils and significant brain uptake in animal models, making it a candidate for early diagnosis. chemicalbook.com

Enzyme Inhibition : Isoindoline derivatives have been explored as potential anti-Alzheimer's agents. google.com

Toxicity Studies of Related Moieties : In a theoretical study of tacrine (B349632) analogs, which are investigated as acetylcholinesterase inhibitors for Alzheimer's treatment, the inclusion of a 4-fluorobenzoic acid moiety was found to have no significant influence on the genotoxicity of the compounds. asianpubs.org

Table 2: Biological Activities of Structurally Related Compounds

| Compound Class/Derivative | Target/Application | Research Finding/Activity | Reference |

|---|---|---|---|

| Phenylalanine-1,2,3-triazole conjugate with 2-fluoro benzamide | Anti-HIV | High activity (EC₅₀ = 3.13 μM) | mdpi.com |

| Isoindoline derivatives | Antiviral, Anti-Alzheimer's | Reported biological activity | google.com |

Mechanisms of Action and Molecular Interactions

Receptor Binding and Ligand-Target Interactions

The interaction of 4-Amino-2-fluorobenzamide with various biological receptors is a subject of significant interest in medicinal chemistry, primarily due to its role as a structural backbone in the development of targeted therapeutics.

This compound is a recognized key intermediate in the synthesis of potent, second-generation antiandrogen agents, most notably Enzalutamide. smolecule.comchemicalbook.com The specific arrangement of the amino and fluorine groups on the benzamide (B126) scaffold is considered a crucial structural feature that contributes to the high binding affinity of its derivatives to the androgen receptor (AR). smolecule.com While direct binding affinity data for this compound itself is not extensively published, its N-methylated form is a direct precursor to Enzalutamide, a compound that exhibits a strong ability to inhibit androgen receptor signaling. chemicalbook.comjhoponline.com

Enzalutamide functions as a competitive androgen receptor inhibitor by binding to the receptor with five to eight times the affinity of first-generation antiandrogens like bicalutamide. drugbank.comwikipedia.orgjhoponline.com This enhanced affinity allows it to effectively block the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), inhibit the nuclear translocation of the androgen receptor, and prevent its interaction with DNA. drugbank.comnih.gov The half-maximal inhibitory concentration (IC50) for Enzalutamide at the androgen receptor has been reported in the low nanomolar range, underscoring the potency derived from its chemical structure, which is built upon the this compound framework. wikipedia.org

Currently, there is no scientific literature available that documents the direct modulation of ion channels by this compound. Research into the effects of fluorobenzamide structures on ion channels has been conducted on different derivatives, such as N-[2-(diethylamino)ethyl]-4-fluorobenzamide, which has been investigated for its potential to modulate sodium and potassium ion channels. However, these findings are specific to that molecule and cannot be directly extrapolated to this compound.

Direct studies on the affinity and selectivity of this compound for sigma receptors are not present in the available literature. However, research on structurally related compounds provides insight into the potential of the 2-fluorobenzamide (B1203369) scaffold. A derivative, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, which maintains the 2-fluorobenzamide core, has been shown to bind to sigma receptors with high affinity. nih.gov This compound demonstrated a significant binding affinity for the sigma-1 receptor subtype with a high degree of selectivity over the sigma-2 subtype. nih.govsemanticscholar.org This suggests that the 2-fluorobenzamide moiety can be a component of potent sigma receptor ligands.

Sigma Receptor Affinity and Selectivity

Cellular Pathway Modulation

This compound and its derivatives can modulate various cellular pathways, leading to effects on cell growth, survival, and signaling.

Research has demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a derivative, has shown potent antiproliferative activity against solid tumor cells, such as the HepG2 human liver cancer cell line. frontiersin.org

Studies on FNA revealed that it promotes apoptosis and causes cell cycle arrest at the G2/M phase, contributing to its antitumor effects. frontiersin.org Similarly, other novel naphthoquinone derivatives containing a phenylamino (B1219803) moiety have been shown to inhibit cell proliferation and induce late apoptosis in MCF-7 breast cancer cells at low concentrations. sci-hub.se

The modulation of cellular signaling pathways is a key mechanism of action for this compound derivatives. As discussed in the context of kinase inhibition, these compounds can interfere with signaling cascades that are essential for cancer cell growth and survival. ontosight.ai

For example, FNA has been identified as a class I histone deacetylase (HDAC) inhibitor, with particular potency against HDAC3. frontiersin.org HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. frontiersin.org By inhibiting HDACs, FNA can modulate the acetylation of histones and other proteins, thereby altering gene expression and inducing antitumor effects. frontiersin.org

The MAPK/ERK pathway is another critical signaling pathway targeted by derivatives of this compound. nih.gov As mentioned earlier, Rineterkib's inhibition of ERK demonstrates the potential of these compounds to specifically target key nodes in cancer-related signaling networks. nih.gov

Cereblon (CRBN) is a substrate receptor for an E3 ubiquitin ligase complex and a primary target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933). acs.orgnih.gov The binding of ligands to CRBN can alter the substrate specificity of the ligase, leading to the degradation of specific proteins, a mechanism that is exploited in cancer therapy. nih.gov

Fluorinated benzamides have been shown to exhibit increased binding affinity to CRBN. acs.org This enhanced interaction is significant as it can lead to more effective degradation of target proteins associated with cancer progression. The introduction of fluorine atoms into benzamide-based thalidomide analogs has been correlated with their antiangiogenic properties, suggesting a link between CRBN binding and the inhibition of new blood vessel formation. nih.gov Research into novel nonphthalimide CRBN binders aims to optimize physicochemical properties, stability, and on-target affinity while minimizing off-target effects. acs.org

Modulation of Cellular Signaling Pathways

Melanin (B1238610) Binding for Imaging Applications

Derivatives of this compound have shown a notable affinity for melanin, the pigment found in most melanoma tumors. nih.govsnmjournals.org This property has been leveraged for the development of radiolabeled probes for positron emission tomography (PET) imaging of malignant melanoma. snmjournals.orgnih.gov

Specifically, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB) and N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) are two such derivatives that have been synthesized and evaluated. snmjournals.orgnih.gov These compounds bind to melanin with high affinity and selectivity. snmjournals.orgnih.gov When labeled with the radioisotope Fluorine-18 (B77423), they can be used as PET imaging agents to detect both primary and metastatic melanoma lesions. snmjournals.orgnih.gov

The uptake of these radiotracers is melanin-specific. For instance, the cellular uptake of 18F-DMFB in B16F10 mouse melanoma cells increased significantly in the presence of L-tyrosine, a precursor in melanin synthesis. snmjournals.org Biodistribution studies in animal models have shown high accumulation and retention of these tracers in melanoma xenografts, with rapid clearance from other organs, resulting in a high tumor-to-background ratio for clear imaging. snmjournals.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Fluorine Substitution Patterns on Biological Activity

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties. In the context of benzamide (B126) derivatives, the position and number of fluorine substituents on the phenyl ring have a profound impact on their biological activity.

The specific placement of the fluorine atom is critical. For example, comparing 4-fluoro versus 2-fluoro analogs can reveal differences in electronic effects on receptor affinity. The ortho-position, as seen in 2-fluorobenzamide (B1203369), can lead to intramolecular hydrogen bonding with the amide proton, influencing the compound's conformation. nih.gov In some cases, this can be beneficial for activity. Conversely, para-substitution, as in 4-fluorobenzamide (B1200420), may minimize steric hindrance and enhance metabolic stability. The presence of multiple fluorine atoms, such as in tetrafluorobenzamides, has also been explored, with these compounds demonstrating antiangiogenic activity. nih.gov

The following table summarizes the observed impact of fluorine substitution on the biological activity of benzamide derivatives based on available research.

| Substitution Pattern | Observed Impact on Biological Activity |

| Single Fluorine Substitution | Generally enhances lipophilicity and metabolic stability. Can increase binding affinity to target proteins. nih.gov |

| Ortho-Fluorine Substitution | Can form intramolecular hydrogen bonds, affecting conformation. nih.gov |

| Para-Fluorine Substitution | May minimize steric hindrance and improve metabolic stability. |

| Multiple Fluorine Substitutions | Can lead to significant alterations in biological activity, such as antiangiogenic properties in tetrafluorinated derivatives. nih.gov |

Influence of Amino Group Position and Derivatization

The position of the amino group on the benzamide scaffold is a critical determinant of biological activity, as it can participate in crucial hydrogen bonding interactions with protein targets. smolecule.com The unique positioning of the amino and fluorine groups in 2-amino-4-fluorobenzamide, for example, contributes to its distinct chemical reactivity and biological activity compared to other isomers. smolecule.com

Derivatization of the amino group offers a versatile strategy for modulating a compound's properties. For instance, converting the amino group into a sulfamoyl group can introduce hydrogen-bonding capabilities that are often critical for targeting enzymes. Furthermore, the amino group can serve as a point of attachment for various side chains or linkers, enabling the creation of more complex molecules with tailored biological functions. This approach is fundamental in the design of Proteolysis-Targeting Chimeras (PROTACs), where the benzamide moiety can act as a ligand for an E3 ubiquitin ligase like Cereblon. acs.org

Modifications at the amino position can also influence a compound's selectivity for different biological targets. For example, in a series of inhibitors for tumor-associated carbonic anhydrases, the derivatization of the amino group led to varying inhibitory profiles against different isoforms of the enzyme. acs.org

Modifications of the Amide Linker and Side Chains

The amide linker and its associated side chains are pivotal components of the 4-Amino-2-fluorobenzamide scaffold, offering significant opportunities for structural modification to enhance biological activity. The amide bond itself provides a degree of conformational rigidity, while also participating in hydrogen bonding with biological targets.

Introducing methylene (B1212753) spacers into the amide linker can be a strategy to evaluate the impact of conformational flexibility on binding. The nature of the side chain attached to the amide nitrogen is also crucial. Modifications can range from simple alkyl groups to more complex cyclic or aromatic moieties. For example, replacing a diethylamino group with a piperazine (B1678402) or morpholino group can modulate basicity and solubility.

In the context of developing inhibitors for specific enzymes or receptors, the side chain can be designed to occupy specific pockets in the protein's binding site. For instance, incorporating bulkier side chains can be used to achieve specific receptor interactions. The systematic exploration of different side chains is a common strategy in lead optimization to improve potency and selectivity. nih.gov

Conformational Flexibility and Receptor Affinity

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological receptor. The conformational flexibility of this compound derivatives, particularly around the amide bond, plays a significant role in their receptor affinity. acs.org Computational modeling and experimental techniques like X-ray crystallography are often used to study the preferred conformations of these molecules. nih.govuni-tuebingen.de

Intramolecular hydrogen bonds, such as those that can form between an ortho-fluoro substituent and the amide proton, can restrict conformational flexibility and lock the molecule into a specific, biologically active conformation. nih.govlib4ri.ch This pre-organization can reduce the entropic penalty of binding to a receptor, thereby increasing affinity.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential structural features of a molecule required for its biological activity. For this compound derivatives, a typical pharmacophore might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. plos.org

Once a pharmacophore has been identified, it serves as a template for designing new compounds with improved properties. Lead optimization is an iterative process that involves systematically modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. nih.govstjohns.edu This can involve a variety of strategies, including:

Functional Group Modification: Replacing or modifying functional groups to improve binding or metabolic stability.

Scaffold Hopping: Replacing the core scaffold of the molecule while retaining the key pharmacophoric elements.

Structure-Based Design: Using the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site. nih.gov

For example, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide scaffold was optimized by introducing modifications that improved potency and selectivity. nih.gov Similarly, the optimization of benzimidazole-4-carboxamide PARP inhibitors involved replacing a methyl ester with more stable functional groups and introducing a fluorine atom to enhance potency. stjohns.edu

The following table outlines common lead optimization strategies and their potential outcomes for this compound analogs.

| Optimization Strategy | Potential Outcome |

| Varying Fluorine Position | Modulate electronic effects and receptor affinity. |

| Amino Group Derivatization | Introduce new hydrogen bonding interactions or attachment points. |

| Amide Side Chain Modification | Enhance potency and selectivity by targeting specific receptor pockets. |

| Introducing Conformational Constraints | Increase receptor affinity by reducing the entropic penalty of binding. nih.gov |

Structural Hybridization Approaches for Enhanced Bioactivity

Structural hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a new hybrid molecule with potentially enhanced or dual biological activities. researchgate.net This approach can lead to synergistic effects, where the hybrid molecule is more potent or effective than the individual components. researchgate.net

This approach has been successfully employed in the development of various therapeutic agents, including those targeting complex diseases where a multi-target approach is beneficial. researchgate.net The potential of structural hybridization to generate novel this compound-based therapeutics with improved efficacy and the ability to overcome drug resistance is an active area of research. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Computations

Quantum chemical computations are fundamental to understanding the behavior of 4-Amino-2-fluorobenzamide at a molecular level. These calculations, often employing methods like DFT with various basis sets (e.g., 6-311++G(d,p)), allow for the determination of the molecule's ground state geometry, electronic properties, and vibrational modes. researchid.co Such theoretical studies provide a detailed picture of the molecule's reactivity and stability. researchgate.net

The electronic structure of a molecule governs its reactivity and intermolecular interactions. For benzamide (B126) derivatives, computational analyses typically involve examining the distribution of electron density and the nature of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and electronic excitation properties. For the related compound 3-fluorobenzamide (B1676559), the HOMO-LUMO energy gap was calculated to be 5.521 eV, suggesting significant stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. In benzamide structures, the area around the carbonyl oxygen typically shows a negative potential (electrophilic attraction), while the amino group hydrogens exhibit a positive potential (nucleophilic attraction).

Table 1: Calculated Electronic Properties for a Fluorobenzamide Analog (3-Fluorobenzamide) This table presents data for a structural isomer to illustrate typical computational findings.

| Parameter | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | - | |

| LUMO Energy | - | |

| HOMO-LUMO Gap | 5.521 eV | |

| Dipole Moment | 2.331 Debye | |

| N(14) Lone Pair -> π*(C12-O13) Stabilization Energy | 43.56 kcal/mol | |

| F(8) Lone Pair -> π*(C3-C4) Stabilization Energy | 17.84 kcal/mol |

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational modes (FTIR and FT-Raman spectra) of a molecule. researchgate.net For benzamide derivatives, characteristic frequencies include the C=O stretching, N-H stretching, and NH2 scissoring and rocking modes. Comparing the computed frequencies with experimental data confirms the molecular structure and provides a basis for vibrational assignments. researchgate.net

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For 3-fluorobenzamide, predicted chemical shifts showed good correlation with experimental values, with ¹H shifts ranging from 1.55 to 8.95 ppm and ¹³C shifts from 127.04 to 193.09 ppm. Similar calculations for this compound would help in assigning its NMR signals.

Table 2: Predicted Vibrational and NMR Data for a Fluorobenzamide Analog (3-Fluorobenzamide) This table shows representative predicted spectroscopic data for a structural isomer.

| Spectroscopic Data | Predicted Value/Range | Reference |

|---|---|---|

| NH₂ Scissoring Mode (FTIR) | 1668 cm⁻¹ | |

| NH₂ Rocking Mode (FTIR) | 1010 cm⁻¹ | |

| ¹H NMR Chemical Shifts | 1.55 - 8.95 ppm | |

| ¹³C NMR Chemical Shifts | 127.04 - 193.09 ppm |

Primary amides like this compound can theoretically exist in equilibrium with their iminol (or imidic acid) tautomers. Quantum chemical calculations can determine the relative stability of these forms and the energy barrier for the tautomerization reaction. nsf.govresearchgate.net Studies on formamide (B127407) and other amides show that the amide form is significantly more stable than the iminol form. researchgate.net The energy barrier for the proton transfer from nitrogen to oxygen can be calculated, and it has been shown that this process is often assisted by solvent molecules like water, which can lower the activation energy. nsf.govresearchgate.net For 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated energy barrier indicated that the amino tautomer is the predominant form in the solid state. acs.org

Spectroscopic Profile Prediction (e.g., NMR, Vibrational Frequencies)

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor or enzyme. These methods are crucial in drug discovery for predicting binding modes and affinities. researchgate.net

Cyclooxygenase (COX) Enzymes: Derivatives of 4-fluorobenzamide (B1200420) have been investigated as potential inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. researchgate.net Molecular docking studies have modeled the binding of these compounds into the active sites of COX-1 and COX-2. These simulations identified key hydrogen bonding interactions with amino acid residues such as Arginine (Arg120), Tyrosine (Tyr355), and Serine (Ser530) within the COX active site, which are crucial for inhibitory activity. researchgate.net

Androgen Receptors (AR): this compound has been specifically investigated for its potential to bind to androgen receptors, a critical target in the treatment of prostate cancer. smolecule.com It serves as an intermediate in the synthesis of potent antiandrogen drugs. smolecule.comelifesciences.org Docking studies of various ligands with the AR have identified key interacting residues, including Gln711, Arg752, and Thr877, which form hydrogen bonds and stabilize the ligand-receptor complex. informaticsjournals.co.in Molecular dynamics simulations further help in understanding the stability of these interactions over time. elifesciences.org

Table 3: Key Amino Acid Residues in Ligand-Protein Interactions

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bonding | researchgate.net |

| Androgen Receptor | Gln711, Arg752, Thr877 | Hydrogen Bonding | informaticsjournals.co.in |

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). researchgate.net Lower binding energies suggest stronger, more stable interactions. For example, docking studies of 3-fluorobenzamide against various cancer targets predicted binding energies ranging from -5.4 to -6.6 kcal/mol. Similarly, docking studies of eutypoids against COX-2 yielded binding energies as low as -10.39 kcal/mol. nih.gov The introduction of fluorine atoms into benzamide structures has been shown to increase binding affinity for certain targets, such as the protein Cereblon (CRBN), by enhancing molecular interactions. acs.org Such predictions are vital for prioritizing compounds for further experimental testing. researchgate.net

Ligand-Protein Interaction Modeling (e.g., COX enzymes, Androgen Receptors)

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Computational, or in silico, methods are integral to modern drug discovery, providing early insights into the pharmacokinetic and toxicological profiles of chemical compounds. For this compound, computational tools and databases offer predictions for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to assess the compound's potential as a drug candidate or to identify liabilities that may need to be addressed through structural modification.

Publicly available databases like PubChem provide aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information based on notifications to the ECHA C&L Inventory. nih.gov For this compound, a significant percentage of reports classify it as "Harmful if swallowed" (Acute Tox. 4). nih.gov This provides an initial toxicological flag based on computational and submitted data.

Further detailed ADMET predictions can be derived from various computational models. While specific comprehensive studies on this compound are not widely published, its properties can be inferred from analyses of similar small molecules. For instance, web-based tools like SwissADME are frequently used to predict the ADMET properties of compounds, including fluorinated benzamide derivatives. nih.gov These tools analyze parameters such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors to predict behavior in the human body. nih.gov The predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have also been calculated for various adducts of this compound. uni.lu

| Property | Predicted Value/Classification | Source |

|---|---|---|

| Molecular Formula | C7H7FN2O | nih.gov |

| Molecular Weight | 154.14 g/mol | nih.gov |

| XLogP3 | 0.6 | nih.gov |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | nih.gov |

Crystal Structure Prediction and Systematics

The precise three-dimensional arrangement of molecules in a solid state, known as the crystal structure, is fundamental to understanding a compound's physical properties, such as solubility and stability. While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, computational methods and systematic studies of related compounds provide significant insights.

Computational crystal structure prediction (CSP) can reveal the likely packing motifs and lattice energies of a compound. For benzamides, these calculations show that fluorine substitution can have a profound effect on the crystal lattice. acs.org Research on benzamide and its ortho-fluoro derivative, 2-fluorobenzamide (B1203369), demonstrates that the non-fluorinated version has a dense lattice energy landscape, which can lead to disorder in its crystal structures. acs.org In contrast, the introduction of a fluorine atom at the ortho-position, as in 2-fluorobenzamide, makes this disorder less likely, effectively suppressing it even at low concentrations. acs.org This suggests that this compound would likely form a more ordered and stable crystal structure compared to its non-fluorinated counterpart.

Design of Novel Analogues via Computational Methods

This compound serves as a valuable starting point or scaffold for the computational design of novel analogues with tailored biological activities. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to guide the synthesis of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.netresearchgate.net

Computational approaches allow researchers to simulate how a molecule binds to a biological target, such as an enzyme or receptor. tjnpr.org By modifying the structure of the parent compound—in this case, this compound—and evaluating the binding affinity of the new analogues computationally, scientists can prioritize the synthesis of compounds that are most likely to be active. For example, 4-amino-2-fluoro-N-methylbenzamide, a close analogue, is a key intermediate in the synthesis of potent androgen receptor antagonists. chemicalbook.com The design process for these antagonists involves creating derivatives and evaluating their potential through biological assays and structure-activity relationship studies. chemicalbook.com

In the development of anti-inflammatory agents, derivatives based on a 4-fluorobenzamide core have been designed and synthesized. researchgate.net Molecular docking simulations were used to confirm that these new compounds had the necessary structural features to bind to target enzymes like COX-2. researchgate.net Similarly, computational methods have been used in the design of thiourea (B124793) benzamide derivatives to assess their binding affinities to cancer-related proteins. tjnpr.org These studies highlight a common strategy: using a known chemical scaffold and employing computational tools to rationally design novel analogues for specific therapeutic applications, such as anticancer or anti-inflammatory agents. researchgate.netresearcher.life

Preclinical and Translational Research

In Vitro Biological Evaluations

In vitro studies are fundamental to understanding the biological activity of a compound at the cellular and molecular level. For 4-Amino-2-fluorobenzamide, while it is a crucial synthetic intermediate, much of the direct biological evaluation has been conducted on its more complex derivatives. These studies provide insights into the potential applications of the this compound scaffold.

Cellular Uptake and Retention Studies

Cellular uptake and retention are critical parameters in assessing the potential of a compound as a therapeutic or diagnostic agent. For derivatives of this compound, these studies have been particularly prominent in the context of developing imaging agents for melanoma.

A radiolabeled derivative, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide ([¹⁸F]DMFB), demonstrated melanin-specific uptake in B16F10 mouse melanoma cells. snmjournals.orgnih.gov The uptake of [¹⁸F]DMFB was significantly enhanced in melanoma cells stimulated with L-tyrosine, which increases melanin (B1238610) production. snmjournals.orgnih.govsnmjournals.org In these activated cells, uptake increased by more than 18-fold. snmjournals.orgnih.gov Specifically, activated B16F10 cells showed a rapid and high accumulation of [¹⁸F]DMFB at 10 minutes (1.84% ± 0.07% vs. 0.20% ± 0.06% in inactivated cells), with uptake continuing to increase for up to an hour (2.28% ± 0.55% vs. 0.12% ± 0.01%). snmjournals.org

Another derivative, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([¹⁸F]-DAFBA), also exhibited high uptake in B16F1 melanoma cells. nih.gov Similarly, a ⁶⁸Ga-labeled fluorinated benzamide (B126) derivative, ⁶⁸Ga-MI-0202C1, showed higher cellular uptake in B16F10 melanoma cells in the presence of L-tyrosine, indicating selective uptake by melanin. plos.org

These studies collectively suggest that the 4-fluorobenzamide (B1200420) core structure is a promising scaffold for developing agents that can be selectively taken up and retained by specific cell types, such as melanoma cells.

Cell Line Cytotoxicity and Efficacy Assays

The evaluation of cytotoxicity is a key step in determining the potential of a compound as a therapeutic agent, particularly in oncology. While this compound itself is primarily known as a synthetic intermediate, its derivatives have been assessed for their cytotoxic effects.

A patent for 4-amino-fluorobenzamides describes their use as cytotoxic prodrugs. google.com In this context, derivatives of 2-fluoro and 3-fluoro-4-aminobenzamide were tested for their cytotoxicity with and without the enzyme CPG2 in the LS174T colorectal cell line. google.com The 2-fluoro prodrugs alone were non-toxic and did not exhibit prodrug activity, as they were not converted to a cytotoxic form. google.com

In other research, derivatives of 4-fluorobenzamide have shown variable cytotoxicity across different cell lines, which may be attributed to differences in cellular uptake and efflux pumps. For instance, thiourea (B124793) benzamide derivatives, including one with a 4-fluorobenzamide moiety (L1), and their metal complexes have been evaluated for their in vitro cytotoxicity against PC3 (prostate cancer) and HepG2 (liver cancer) cell lines using the MTT assay. tjnpr.org

The following table summarizes the cytotoxicity data for a derivative of this compound.

| Compound/Derivative | Cell Line | Assay | Finding |

| 2-fluoro-4-[bis-[2-(mesyloxy) ethyl]amino]benzoyl-L-glutamic acid | LS174T Colorectal Cancer | Cytotoxicity Assay | Non-toxic alone, not converted to a cytotoxic species by CPG2 enzyme. google.com |

Receptor Binding Assays

Receptor binding assays are crucial for identifying the molecular targets of a compound and understanding its mechanism of action. For this compound, its derivatives have been investigated for their binding affinity to various receptors.

One notable area of investigation is its potential interaction with androgen receptors, where it serves as an intermediate in the synthesis of antiandrogen agents for prostate cancer treatment. smolecule.com The specific orientation of its functional groups is thought to enhance the binding capabilities of its derivatives to these receptors. smolecule.com

In a different context, the non-radioactive derivative N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA) was evaluated for its binding to sigma-1 and sigma-2 receptors, which are implicated in various neurological and psychiatric disorders and are overexpressed in some tumors. The study found no significant binding of DAFBA to either sigma-1 or sigma-2 receptors in vitro. nih.gov

Another derivative, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, was found to possess high binding affinity and selectivity for the 5-HT(1F) receptor, suggesting its potential use in migraine therapy. nih.gov These findings highlight the versatility of the 4-fluorobenzamide scaffold in designing ligands for a range of biological targets.

In Vivo Pharmacological Assessments

In vivo studies in animal models are essential for evaluating the pharmacological properties of a compound in a living organism, providing data on its efficacy, distribution, and clearance.

Animal Models for Disease States (e.g., Cancer, Inflammation, Arrhythmia)

The this compound scaffold has been primarily investigated in vivo in the context of cancer, particularly melanoma, through its radiolabeled derivatives.

Animal models of melanoma, such as mice bearing B16F10 or B16F1 tumor xenografts, have been instrumental in these studies. snmjournals.orgnih.govnih.govnih.gov In these models, radiolabeled derivatives like [¹⁸F]DMFB and [¹⁸F]-DAFBA have been used for PET imaging to visualize primary and metastatic melanoma lesions. snmjournals.orgnih.govsnmjournals.org For instance, [¹⁸F]DMFB allowed for the visualization of metastatic lesions in both subcutaneous and lung metastasis mouse models. snmjournals.orgnih.govsnmjournals.org These studies demonstrate the utility of this chemical structure in developing agents for the diagnosis and staging of melanoma.

Beyond melanoma, derivatives of this compound have been explored in other disease contexts. For example, it is a key intermediate in the synthesis of Enzalutamide, an antiandrogen drug used for treating advanced prostate cancer. chemicalbook.com Additionally, some fluorobenzamide derivatives have been evaluated for their anti-inflammatory and analgesic properties in rat models of inflammation and pain. researchgate.net

Tumor Biodistribution and Clearance Studies

Biodistribution studies are critical for understanding how a compound distributes throughout the body and how it is cleared, which is particularly important for both therapeutic and diagnostic applications.

In vivo biodistribution studies of [¹⁸F]DMFB in mice bearing B16F10 xenografts revealed high accumulation and retention in the tumors for up to 120 minutes. snmjournals.orgnih.gov The tumor uptake of [¹⁸F]DMFB was significantly higher than that of a similar compound with a diethyl amine residue, showing approximately 13.0% of the injected dose per gram (%ID/g) at 60 minutes post-injection. snmjournals.org The compound showed rapid clearance from the liver, with uptake decreasing from 11.19%ID/g at 10 minutes to 0.4%ID/g at 120 minutes. snmjournals.orgnih.govsnmjournals.org This favorable tumor-to-background ratio is a desirable characteristic for an imaging agent. snmjournals.orgnih.govsnmjournals.org

Similarly, [¹⁸F]-DAFBA also showed rapid uptake in melanoma tumors in C57 mice, reaching a plateau within 30 minutes post-injection. nih.gov The tumor uptake was 7.00 ± 2.76 %ID/g at 60 minutes and remained high at 180 minutes (5.80 ± 0.98 %ID/g). nih.gov This compound also demonstrated rapid clearance from the blood pool and low uptake in normal tissues, resulting in high tumor-to-normal tissue ratios. nih.gov The low uptake in bones suggested resistance to in-vivo defluorination. nih.gov

The following table summarizes the biodistribution of [¹⁸F]DMFB in B16F10 tumor-bearing mice at various time points.

| Time Point | Tumor (%ID/g) | Liver (%ID/g) |

| 10 min | 9.24 | 11.19 |

| 30 min | 10.80 | 5.7 |

| 60 min | 13.00 | 2.47 |

| 120 min | 10.59 | 0.4 |

Data adapted from Pyo et al., J Nucl Med, 2019. snmjournals.orgnih.govsnmjournals.org

Imaging Probe Efficacy (e.g., PET imaging of melanoma, sigma receptors)

Derivatives of this compound have been investigated as promising ligands for Positron Emission Tomography (PET) imaging, particularly for targeting melanoma and sigma (σ) receptors.

For sigma receptor imaging, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a derivative, has demonstrated high affinity and selectivity. tga.gov.au In vitro studies using guinea pig brain membranes showed that this compound binds to sigma receptors with a high affinity (Ki = 3.4 nM) and notable selectivity for the sigma-2 subtype over the sigma-1 subtype (σ2/σ1 = 120). nih.gov When labeled with fluorine-18 (B77423) (¹⁸F), the resulting radioligand, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, showed high uptake in mouse brains, which was effectively blocked by haloperidol, indicating selective binding to sigma sites. nih.gov These findings suggest its potential as a PET imaging agent for sigma receptors in humans, which could be valuable for neuroimaging and studying neurological disorders. tga.gov.aunih.gov This same compound has also shown potential for detecting breast cancer; in vivo studies in mice with human breast cancer tumors revealed high tumor uptake. capes.gov.br

In the context of melanoma imaging, various fluorobenzamide derivatives have been developed that exhibit a high affinity for melanin. wikipedia.org N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB) was synthesized and evaluated in mouse models of malignant melanoma. europa.eunih.gov The uptake of ¹⁸F-DMFB was found to be melanin-specific, increasing significantly in melanoma cells in the presence of L-tyrosine. europa.eu Biodistribution studies showed that ¹⁸F-DMFB accumulated and was retained in melanoma xenografts, allowing for clear visualization of both primary and metastatic lesions with a high tumor-to-background ratio. europa.eu

Another derivative, N-[2-(diethylamino)ethyl]-4-¹⁸F-fluorobenzamide (¹⁸F-FBZA), also known as DAFBA, has been developed as a PET radiopharmaceutical for imaging malignant melanoma. nih.gov In vitro studies confirmed a high uptake of this tracer by B16F1 melanoma cells. nih.gov In vivo studies in mice bearing different types of tumors demonstrated that ¹⁸F-FBZA displayed significant and specific uptake in melanotic B16F10 melanoma tumors compared to amelanotic A375M and U87MG tumors. researchgate.net This specificity allows for clear identification of melanotic lesions in both primary and pulmonary metastasis models via small-animal PET imaging. researchgate.net

| Derivative Compound | Target | Key Findings | Reference |

|---|---|---|---|

| N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide | Sigma Receptors | High affinity (Ki = 3.4 nM) and selectivity (σ2/σ1 = 120). Potential for neuroimaging and breast cancer detection. | tga.gov.aunih.govcapes.gov.br |

| N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide (¹⁸F-DMFB) | Melanoma (Melanin) | Melanin-specific uptake, high tumor-to-background ratio, visualized primary and metastatic lesions. | europa.eunih.gov |

| N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide (¹⁸F-FBZA/DAFBA) | Melanoma (Melanin) | High, specific uptake in melanotic melanoma tumors compared to amelanotic tumors. Clearly identified primary and metastatic lesions. | nih.govresearchgate.net |

Gastric Tolerability and Safety Evaluation

The safety profile of this compound and its derivatives is a key aspect of their preclinical evaluation. The parent compound, this compound, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) according to aggregated GHS information. nih.gov

Research into novel derivatives has focused on improving the safety profile, particularly gastric tolerability, which is a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov In one study, a series of new 4-fluorobenzamide derivatives were synthesized and evaluated for their anti-inflammatory activity and gastric side effects. researchgate.netnih.gov Several of the tested compounds, including ester hybrids, thioureido quinazolinones, and a thiadiazole congener, demonstrated promising gastric tolerability, with ulcer indexes ranging from 0 to 6.60, compared to an ulcer index of 12.13 for the standard NSAID indomethacin (B1671933). researchgate.netnih.gov One particularly promising derivative, a 4-chlorophenyl thioureido quinazolinone (compound 4b), exhibited a potent anti-inflammatory effect and an ulcer index of zero, with gastric acidity and mucin levels comparable to the control group, indicating a very high degree of gastric safety in the animal model. researchgate.netnih.gov

| Compound | Ulcer Index | Reference |

|---|---|---|

| Indomethacin (Reference) | 12.13 | researchgate.netnih.gov |

| Ester Hybrids (2a,b) | 0 - 6.60 | researchgate.netnih.gov |

| Thioureido Quinazolinones (4b,c) | 0 - 6.60 | researchgate.netnih.gov |

| Thiadiazole Congener (6a) | 0 - 6.60 | researchgate.netnih.gov |

| 4-chlorophenyl derivative (4b) | 0 | researchgate.netnih.gov |

Pharmacokinetic and Pharmacodynamic Studies

In Vivo Metabolism Pathways